molecular formula C21H25BrN6O2 B14098231 3-(4-bromobenzyl)-8-[2-(dimethylamino)ethyl]-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

3-(4-bromobenzyl)-8-[2-(dimethylamino)ethyl]-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B14098231
M. Wt: 473.4 g/mol
InChI Key: UFNDESODAJBXDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is a complex organic molecule that features a brominated pyrrolo[2,1-f][1,2,4]triazine core, which is a significant structural motif in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-{4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-7-yl}phenyl)piperazine-1-carboxylate typically involves multiple steps, including the formation of the pyrrolo[2,1-f][1,2,4]triazine core and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction , which is used to form the carbon-carbon bonds between the aryl halide and the boronic acid . This reaction is performed under mild conditions using a palladium catalyst and a base in an aqueous or organic solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would typically include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-(3-{4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-7-yl}phenyl)piperazine-1-carboxylate: can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine atom can be reduced to form a hydrogenated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, hydrogenated compounds, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-butyl 4-(3-{4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-7-yl}phenyl)piperazine-1-carboxylate: has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-{4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-7-yl}phenyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The brominated pyrrolo[2,1-f][1,2,4]triazin-7-yl moiety is known to bind to specific active sites, inhibiting or modulating the activity of the target protein. This interaction can lead to downstream effects on cellular pathways, resulting in the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other brominated pyrrolo[2,1-f][1,2,4]triazine derivatives, such as:

  • 4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-7-yl derivatives
  • Phenylpiperazine derivatives

Uniqueness

The uniqueness of tert-butyl 4-(3-{4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-7-yl}phenyl)piperazine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl group enhances its stability and solubility, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H25BrN6O2

Molecular Weight

473.4 g/mol

IUPAC Name

2-[(4-bromophenyl)methyl]-6-[2-(dimethylamino)ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C21H25BrN6O2/c1-13-14(2)28-17-18(23-20(28)26(13)11-10-24(3)4)25(5)21(30)27(19(17)29)12-15-6-8-16(22)9-7-15/h6-9H,10-12H2,1-5H3

InChI Key

UFNDESODAJBXDU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCN(C)C)N(C(=O)N(C3=O)CC4=CC=C(C=C4)Br)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.